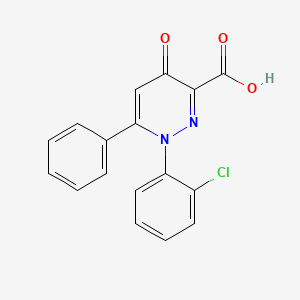![molecular formula C38H73NNaO10P B13857977 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt](/img/structure/B13857977.png)
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acidThe reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The final product is usually purified through techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The serine moiety can be substituted with other amino acids or functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products
The major products formed from these reactions include oxidized phospholipids, reduced phospholipids, and substituted derivatives with altered biological activities .
科学的研究の応用
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid chemistry and membrane dynamics.
Biology: Employed in research on cell membrane structure and function, as well as in studies of lipid-protein interactions.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and enhancing cognitive function.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems for pharmaceuticals.
作用機序
The mechanism of action of 1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt involves its incorporation into cell membranes, where it influences membrane fluidity and stability. It interacts with various proteins and receptors, modulating signaling pathways and cellular responses. The molecular targets include membrane-bound enzymes and receptors involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural features but different head groups.
1,2-Dipalmitoyl-sn-glycero-3-phosphate: A phosphatidic acid derivative with distinct chemical properties.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: A phospholipid with an ethanolamine head group, used in similar research applications.
Uniqueness
1,2-Dipalmitoyl-sn-glycero-3-[phospho-L-serine]-d62 Sodium Salt is unique due to its specific serine head group, which imparts distinct biological activities and interactions with proteins and receptors. This makes it particularly valuable in studies of cell signaling and membrane dynamics .
特性
分子式 |
C38H73NNaO10P |
|---|---|
分子量 |
820.3 g/mol |
IUPAC名 |
sodium;(2S)-2-amino-3-[[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoate |
InChI |
InChI=1S/C38H74NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45);/q;+1/p-1/t34-,35+;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2; |
InChIキー |
GTLXLANTBWYXGW-OIEPAUECSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


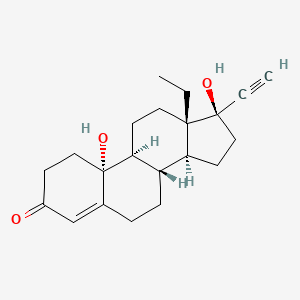
![[4-(Hydroxymethyl)phenyl] pent-4-ynoate](/img/structure/B13857902.png)
![Propan-2-yl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13857906.png)
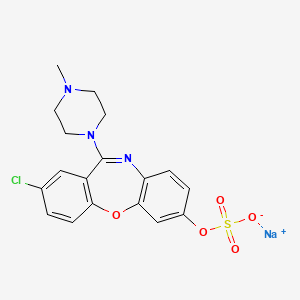
![(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B13857923.png)
![(Z)-4-[(Hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester](/img/structure/B13857928.png)
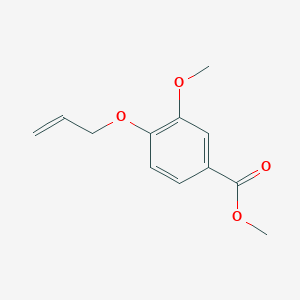
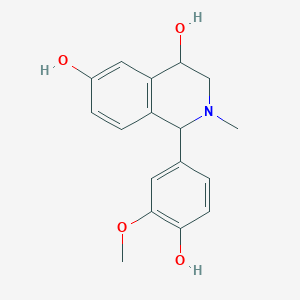
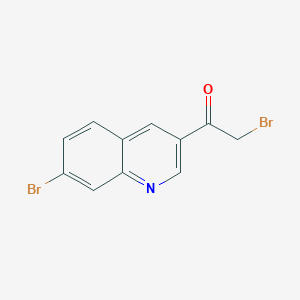
![1-Propanol, 3-[[[6-[[5-[[[5-(1,1-dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]amino]-3-pyridinyl]methyl]amino]-2,2-dimethyl-](/img/structure/B13857953.png)

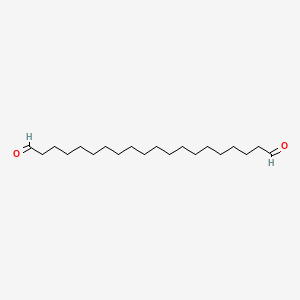
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
